molecular formula C23H27N3O4S3 B12580186 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide CAS No. 606082-88-6

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide

Cat. No.: B12580186
CAS No.: 606082-88-6
M. Wt: 505.7 g/mol
InChI Key: YYNDSMIXOBKUJC-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzothiazole moiety linked to a piperidinyl-sulfonyl group and an N-cyclopentyl substituent. Its structure combines rigidity from the benzothiazole and piperidine rings with conformational flexibility from the cyclopentyl group, which may influence binding affinity and pharmacokinetic properties.

Properties

CAS No.

606082-88-6

Molecular Formula

C23H27N3O4S3

Molecular Weight

505.7 g/mol

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C23H27N3O4S3/c27-32(28,25-18-5-1-2-6-18)19-9-11-20(12-10-19)33(29,30)26-15-13-17(14-16-26)23-24-21-7-3-4-8-22(21)31-23/h3-4,7-12,17-18,25H,1-2,5-6,13-16H2

InChI Key

YYNDSMIXOBKUJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Benzothiazol-2-yl-piperidine Intermediate

The benzothiazole moiety is typically introduced by coupling 2-aminobenzothiazole derivatives with piperidine rings. A common approach involves:

  • Starting from 2-mercaptobenzothiazole , which is reacted with hydrazine hydrate in ethanol under reflux to form 2-hydrazinylbenzothiazole (yield ~89%).
  • This intermediate can then be coupled with substituted piperidine derivatives or protected piperidine carboxylic acids using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under microwave irradiation or conventional stirring.

Sulfonylation of Piperidine Nitrogen

  • The piperidine nitrogen is sulfonylated using benzenesulfonyl chloride derivatives. This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or pyridine to scavenge the released HCl.
  • The sulfonylation step is crucial to introduce the sulfonyl linker between the piperidine and the benzenesulfonamide moiety.
  • Reaction conditions are optimized to avoid over-sulfonylation or side reactions, often carried out at 0°C to room temperature for several hours.

Coupling with N-Cyclopentylbenzenesulfonamide

  • The final step involves coupling the sulfonylated piperidine intermediate with N-cyclopentylbenzenesulfonamide.
  • This can be achieved by nucleophilic substitution or amide bond formation strategies, depending on the functional groups present.
  • The N-cyclopentylbenzenesulfonamide is prepared separately by sulfonylation of cyclopentylamine with benzenesulfonyl chloride.
  • The coupling reaction is typically performed under mild conditions to preserve the integrity of the benzothiazole and piperidine rings.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Formation of 2-hydrazinylbenzothiazole 2-mercaptobenzothiazole + hydrazine hydrate, reflux in ethanol, 5 hr 89 TLC monitored, pale-yellow crystals
2 Carbodiimide-mediated coupling 2-hydrazinylbenzothiazole + substituted benzoic acid + EDC + DMAP, DCM, microwave 80°C, 20 min 40-93 Microwave irradiation improves yield
3 Sulfonylation Piperidine + benzenesulfonyl chloride + base, 0°C to RT, several hours 70-90 Controlled to avoid side reactions
4 Coupling with N-cyclopentylbenzenesulfonamide N-cyclopentylamine + benzenesulfonyl chloride, then coupling with sulfonylated intermediate 60-80 Purification by recrystallization or chromatography

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and can improve yields in carbodiimide-mediated coupling steps.
  • The choice of base and solvent in sulfonylation steps critically affects the selectivity and yield.
  • Protecting groups on piperidine or benzothiazole nitrogen atoms may be employed to prevent side reactions during sulfonylation.
  • The sulfonamide bond formation is sensitive to moisture; anhydrous conditions are essential.
  • The cyclopentyl substituent on the benzenesulfonamide influences solubility and biological activity, so its introduction is carefully controlled.

Summary Table of Key Preparation Steps

Intermediate/Product Key Reagents/Conditions Yield (%) Characterization Methods
2-Hydrazinylbenzothiazole 2-Mercaptobenzothiazole + hydrazine hydrate, reflux ethanol 89 TLC, mp, NMR, HRMS
Benzothiazole-piperidine derivative Carbodiimide coupling (EDC, DMAP), DCM, microwave 40-93 TLC, NMR, HRMS
Sulfonylated piperidine intermediate Benzenesulfonyl chloride + base, 0°C to RT 70-90 TLC, NMR
Final compound: 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide Coupling with N-cyclopentylbenzenesulfonamide 60-80 NMR, HRMS, mp, purity assays

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the sulfonamide .

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural features with other benzenesulfonamide derivatives but differs in substituent groups:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide Benzothiazole, piperidinyl-sulfonyl, cyclopentyl ~550 (estimated) High lipophilicity, potential CNS activity
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide (Compounds 1–9) Pyrazoline, phenolic group ~350–400 Carbonic anhydrase inhibition, cytotoxicity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine, anilino, methyl group ~330 Enhanced solubility, synthetic accessibility
N-(2-thiazolyl)-benzenesulfonamide derivatives Thiazole, tetrahydro-pyrimidinyl ~300–350 Antimicrobial activity

Research Findings and Limitations

  • Gaps in Data : Direct comparative studies on the target compound’s biological activity are scarce. Most evidence derives from structural analogues (e.g., pyrazoline or thiazole derivatives) .
  • Contradictory Evidence : While some benzenesulfonamides show promise in oncology, others (e.g., N-(2-methylcyclohexyl) variants) exhibit negligible activity, suggesting substituent-dependent effects .

Biological Activity

The compound 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a benzothiazole derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H25N3O3S2C_{22}H_{25}N_3O_3S_2, with a molecular weight of approximately 437.53 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H25N3O3S2C_{22}H_{25}N_3O_3S_2
Molecular Weight437.53 g/mol
InChIInChI=1S/C22H25N3O3S2/c1-14-3-12-20-21(13-14)29-22(24-20)16-4-6-18(7-5-16)25-30(27,28)19-10-8-17(9-11-19)23-15(2)26/h3-13,25H,1-2H3,(H,23,26)
InChIKeyXHYMIULQBXHUKY-UHFFFAOYSA-N

The biological activity of this compound primarily revolves around its interaction with specific targets involved in metabolic pathways. Research indicates that benzothiazole derivatives can modulate insulin signaling and enhance glucose uptake in peripheral tissues. This is particularly relevant for the management of Type 2 diabetes mellitus (T2DM), where insulin resistance plays a pivotal role.

Key Mechanisms:

  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Some studies suggest that similar compounds inhibit DPP-IV, leading to increased levels of incretin hormones which enhance insulin secretion and decrease glucagon levels.
  • Activation of AMP-activated Protein Kinase (AMPK) : Activation of AMPK has been linked to improved glucose metabolism and lipid profiles.
  • Antioxidant Properties : Benzothiazole derivatives exhibit antioxidant activity, which can mitigate oxidative stress associated with diabetes.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring and the piperidine moiety significantly influence the biological activity. For instance:

  • Substituents on the benzothiazole ring : Electron-donating groups enhance activity by stabilizing the positive charge during enzyme interactions.
  • Piperidine modifications : Alterations in the piperidine structure can affect binding affinity to target receptors.

Case Studies

  • Antidiabetic Activity : A study by Deshmukh et al. (2007) demonstrated that related benzothiazole compounds exhibited significant antidiabetic effects in animal models by improving glycemic control and enhancing insulin sensitivity .
  • Antimicrobial Activity : Research has shown that benzothiazole derivatives possess antimicrobial properties against various bacterial strains, suggesting a broader therapeutic potential beyond metabolic disorders .

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